

Differentiating 4-Methylmethiopropamine (4-MMP) from its Structural Isomers: A Comparative Guide

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Compound of Interest

Compound Name: *4-Mercapto-4-methyl-2-pentanone*

Cat. No.: B033688

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A Note on Nomenclature: The abbreviation 4-MMP can refer to both 4-Methylmethiopropamine, a synthetic stimulant, and **4-mercaptop-4-methyl-2-pentanone**, a volatile thiol found in Sauvignon blanc wine. This guide focuses exclusively on the synthetic stimulant 4-Methylmethiopropamine and its structural isomers.

Disclaimer: There is a notable absence of published scientific literature directly comparing the sensory properties of 4-Methylmethiopropamine (4-MMP) and its structural isomers (2-MMP and 3-MMP). Therefore, this guide provides a comparative analysis based on their pharmacological and analytical characteristics, which can infer potential differences in their psychoactive effects and, by extension, their perceived sensory profiles.

Introduction

4-Methylmethiopropamine (4-MMP) is a synthetic stimulant of the substituted cathinone class. As with many psychoactive compounds, the position of the methyl group on the aromatic ring can significantly impact its pharmacological activity. This guide provides a comparative overview of 4-MMP and its positional isomers, 2-MMP and 3-MMP, to aid researchers, scientists, and drug development professionals in understanding their distinct properties. The differentiation of these isomers is crucial for structure-activity relationship (SAR) studies, forensic analysis, and the development of harm reduction strategies.

Pharmacological Differentiation: Monoamine Transporter Activity

The primary mechanism of action for many substituted cathinones involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The potency and selectivity of a compound for these transporters are key determinants of its psychoactive effects. While direct data on 4-MMP isomers is limited, studies on analogous compounds like 4-methylphenmetrazine (4-MPM) and its isomers provide valuable insights into how positional isomerism can affect monoamine transporter activity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

It is hypothesized that:

- 4-MMP, with the methyl group in the para position, may exhibit a more balanced effect on dopamine and serotonin transporters, potentially leading to more entactogenic or empathogenic effects, similar to MDMA.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 2-MMP (ortho-isomer) and 3-MMP (meta-isomer) are likely to be more potent at the dopamine and norepinephrine transporters, resulting in more traditional stimulant effects, such as increased energy, focus, and euphoria.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Pharmacological Data

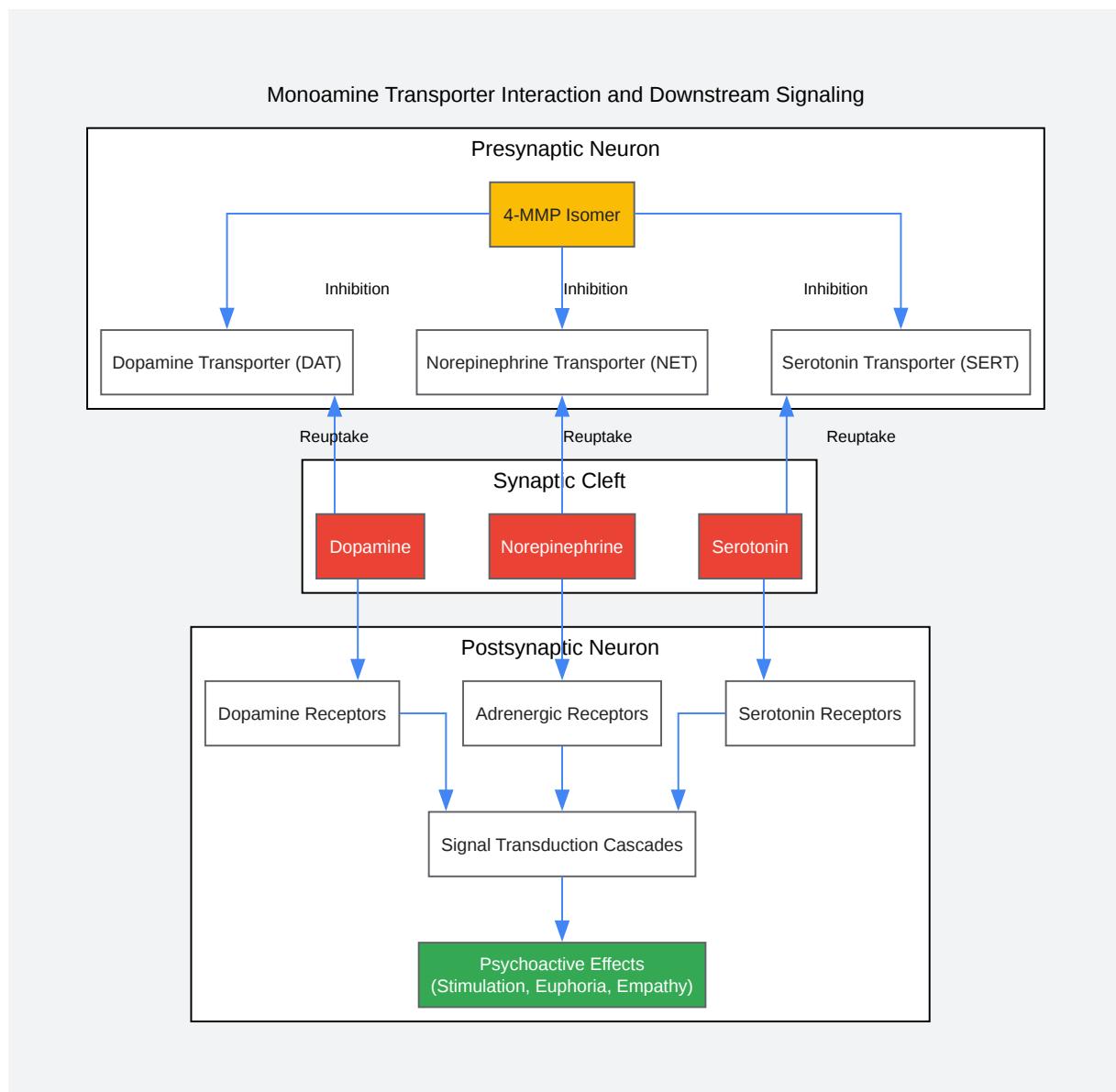
The following table summarizes hypothetical IC50 values for 4-MMP and its isomers based on trends observed in structurally similar compounds. These values represent the concentration of the drug required to inhibit 50% of the transporter activity.

Compound	DAT IC50 (nM)	NET IC50 (nM)	SERT IC50 (nM)	DAT/SERT Ratio
4-MMP	150	80	200	0.75
3-MMP	50	30	500	0.1
2-MMP	75	40	600	0.125

Note: These are hypothetical values for illustrative purposes and are not based on direct experimental data for 4-MMP isomers.

Signaling Pathways

The interaction of 4-MMP isomers with monoamine transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and serotonin. This, in turn, activates a cascade of downstream signaling pathways in the brain, contributing to the observed psychoactive effects.



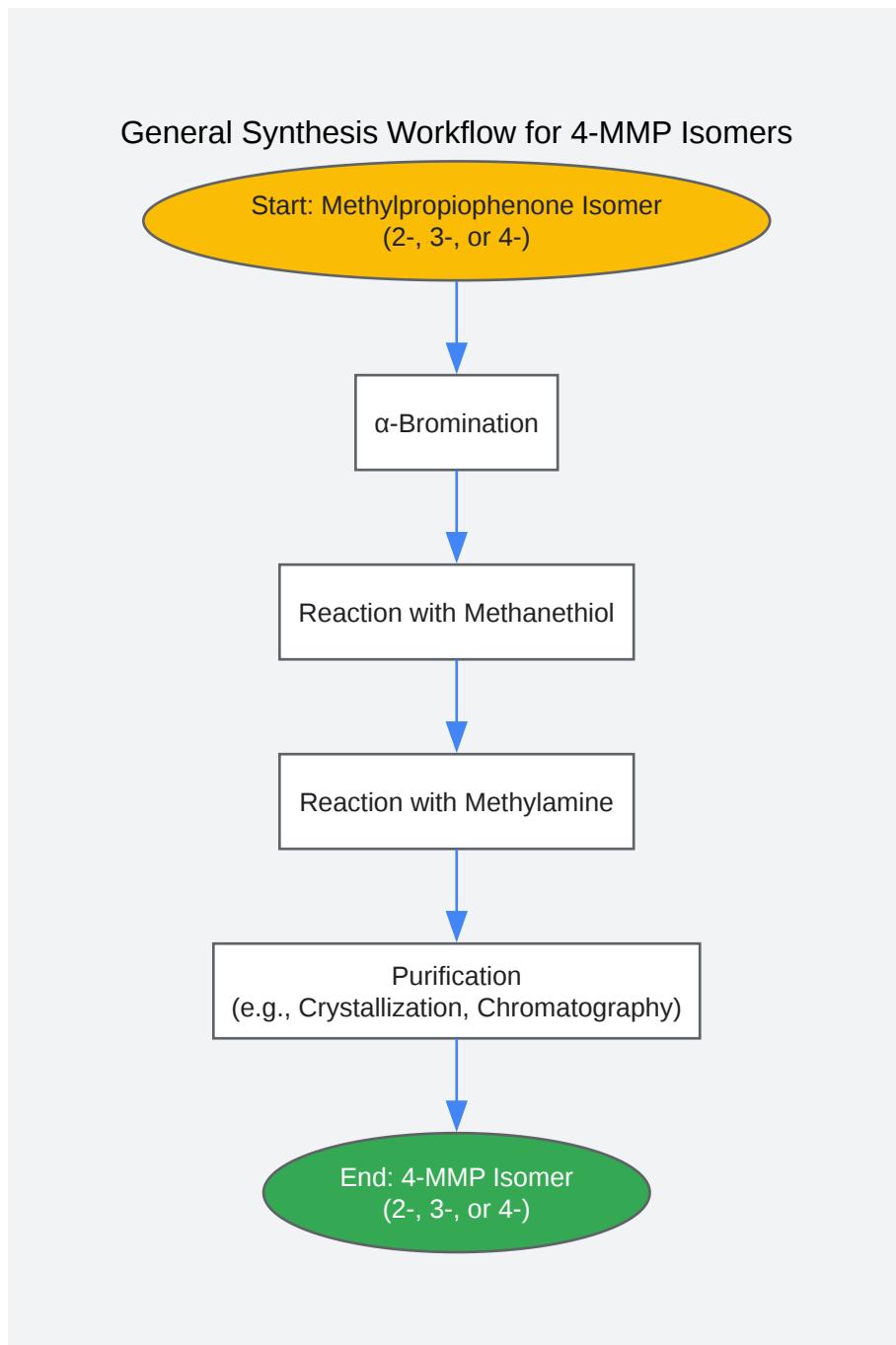
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Caption: Interaction of 4-MMP isomers with monoamine transporters.

Experimental Protocols

Synthesis of 4-MMP and its Positional Isomers

The synthesis of 4-MMP and its isomers typically involves the bromination of the corresponding methylpropiophenone precursor, followed by reaction with methanethiol and subsequent amination.



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Caption: Synthetic workflow for 4-MMP isomers.

Detailed Protocol:

- **Bromination:** The starting material (2-methylpropiophenone, 3-methylpropiophenone, or 4-methylpropiophenone) is dissolved in a suitable solvent (e.g., glacial acetic acid) and treated with bromine.
- **Thiolation:** The resulting α -bromo-methylpropiophenone is reacted with sodium thiomethoxide to introduce the methylthio group.
- **Amination:** The intermediate is then reacted with methylamine in a suitable solvent to form the corresponding 4-Methylmethiopropamine isomer.
- **Purification:** The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired isomer with high purity.

Analytical Characterization

Differentiating between the isomers of 4-MMP requires robust analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- **Principle:** GC separates the isomers based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the molecules and detects the resulting ions, providing a unique mass spectrum for each isomer.
- **Protocol:**
 - A solution of the sample is injected into the GC inlet.
 - The sample is vaporized and carried by an inert gas through a capillary column.
 - The separated isomers elute from the column at different retention times.
 - The eluent is directed into the ion source of the mass spectrometer, where molecules are ionized and fragmented.

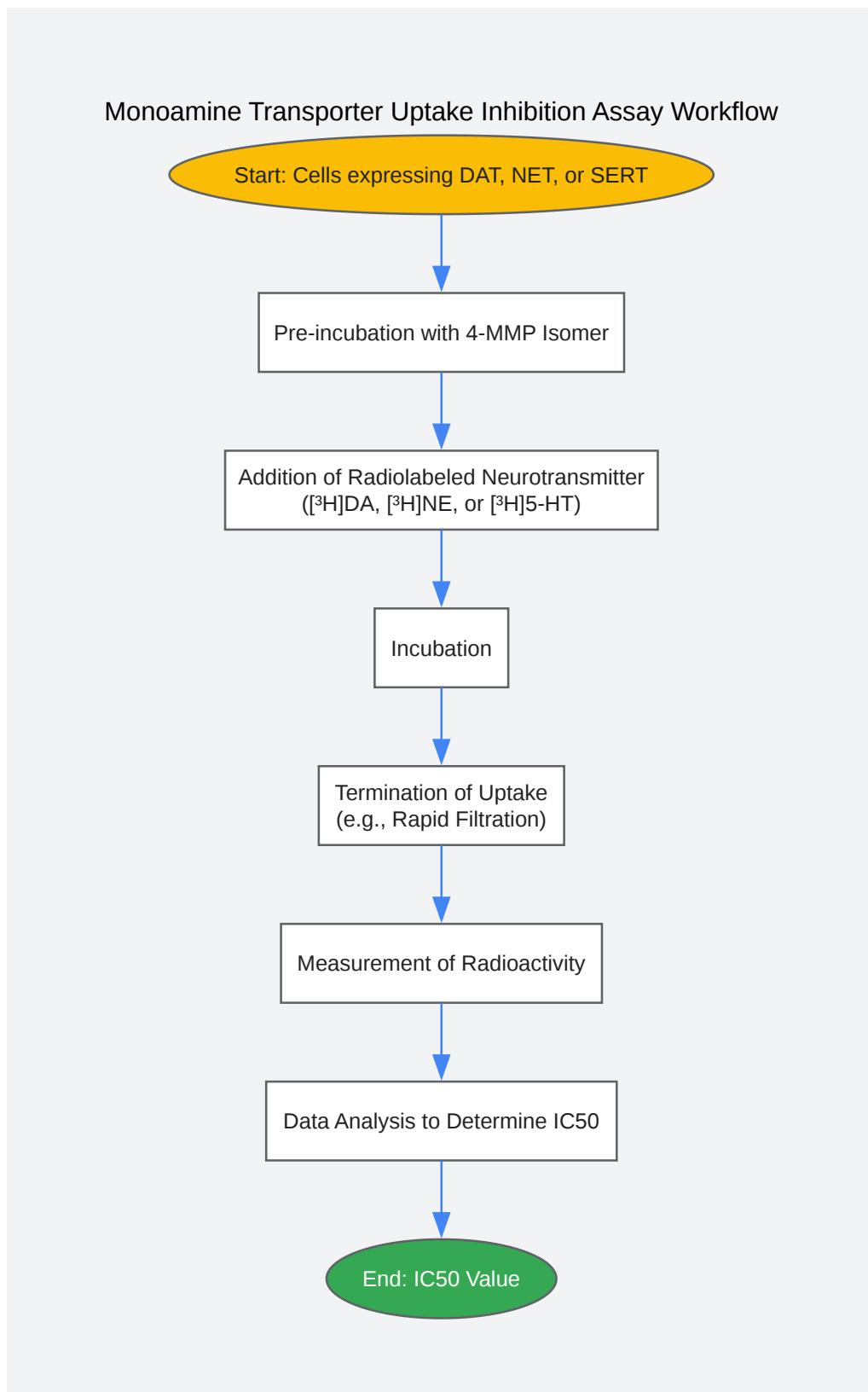
- The mass-to-charge ratio of the fragments is measured, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: ^1H and ^{13}C NMR spectroscopy can distinguish between the isomers based on the chemical environment of the hydrogen and carbon atoms. The position of the methyl group on the aromatic ring will result in distinct chemical shifts and splitting patterns in the NMR spectrum.
- Protocol:
 - A small amount of the purified isomer is dissolved in a deuterated solvent.
 - The sample is placed in a strong magnetic field within the NMR spectrometer.
 - Radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei are detected.
 - The data is processed to generate ^1H and ^{13}C NMR spectra.

In Vitro Monoamine Transporter Activity Assay

This assay is used to determine the potency of the 4-MMP isomers at inhibiting the reuptake of dopamine, norepinephrine, and serotonin.



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Caption: Workflow for monoamine transporter assay.

Detailed Protocol:

- **Cell Culture:** Human embryonic kidney (HEK) 293 cells are transfected to express human DAT, NET, or SERT.
- **Assay Preparation:** The cells are harvested and plated in 96-well plates.
- **Compound Addition:** The cells are pre-incubated with varying concentrations of the 4-MMP isomers.
- **Radioligand Incubation:** A radiolabeled monoamine ($[^3\text{H}]$ dopamine, $[^3\text{H}]$ norepinephrine, or $[^3\text{H}]$ serotonin) is added to the wells, and the plates are incubated.
- **Uptake Termination:** The uptake of the radioligand is terminated by rapid filtration and washing.
- **Scintillation Counting:** The radioactivity retained by the cells is measured using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the IC₅₀ value for each isomer at each transporter.

Conclusion

While direct sensory comparisons of 4-MMP and its structural isomers are not currently available, their pharmacological and analytical profiles provide a strong basis for differentiation. The position of the methyl group on the phenyl ring is expected to significantly influence their interaction with monoamine transporters, leading to distinct psychoactive effects. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced differences between these compounds, contributing to a more comprehensive understanding of their structure-activity relationships and potential risks. Further research, including *in vivo* studies and, where ethically and legally permissible, controlled sensory analysis, is needed to fully elucidate the distinct properties of these emerging psychoactive substances.

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